Sucrose is a glycosyl glycoside formed by glucose and fructose units joined by an acetal oxygen bridge from hemiacetal of glucose to the hemiketal of the fructose. It has a role as an osmolyte, a sweetening agent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.

A nonreducing disaccharide composed of glucose and fructose linked via their anomeric carbons. It is obtained commercially from sugarcane, sugar beet (beta vulgaris), and other plants and used extensively as a food and a sweetener.

Sucrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Sucrose is a natural product found in Quercus castaneifolia, Ceiba speciosa, and other organisms with data available.

Sugar is a white crystalline carbohydrate, typically sucrose, used as a sweetener and preservative.

Sucrose is a metabolite found in or produced by Saccharomyces cerevisiae.

A nonreducing disaccharide composed of GLUCOSE and FRUCTOSE linked via their anomeric carbons. It is obtained commercially from SUGARCANE, sugar beet (BETA VULGARIS), and other plants and used extensively as a food and a sweetener.

See also: Anise; ferrous disulfide; sucrose (component of); Phosphoric acid; sucrose (component of); Sucrose caramel (has subclass) ... View More ...

Sucrose

CAS No.: 92004-84-7

Cat. No.: VC13330514

Molecular Formula: C12H22O11

Molecular Weight: 342.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92004-84-7 |

|---|---|

| Molecular Formula | C12H22O11 |

| Molecular Weight | 342.30 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

| Standard InChI Key | CZMRCDWAGMRECN-UGDNZRGBSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |

| SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

| Boiling Point | Decomposes (NTP, 1992) decomposes Decomposes |

| Colorform | Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder Hard, white ... crystals, lumps, or powder ... |

| Melting Point | 320 to 367 °F (decomposes) (NTP, 1992) 185.5 °C 320-367 °F (decomposes) 320-367 °F (Decomposes) |

Introduction

Molecular Structure and Synthesis

Atomic Composition and Bonding

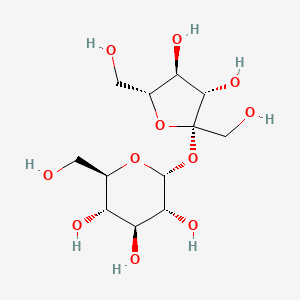

Sucrose’s molecular formula comprises 12 carbon, 22 hydrogen, and 11 oxygen atoms . Its structure features a β-D-fructofuranose residue linked to an α-D-glucopyranose residue via a glycosidic bond . This bond renders sucrose non-reducing, as neither monosaccharide retains a free anomeric hydroxyl group .

Table 1: Structural Data of Sucrose

| Property | Value |

|---|---|

| Molecular Weight | 342.30 g/mol |

| Glycosidic Bond Type | |

| Crystal System | Monoclinic |

| Density | 1.587 g/cm³ |

Biosynthesis in Plants

Sucrose synthesis occurs primarily in plant chloroplasts during photosynthesis. The enzyme sucrose-phosphate synthase catalyzes the reaction:

Subsequent dephosphorylation yields sucrose, which is transported via phloem to storage organs .

Physical and Chemical Properties

Physical Characteristics

Sucrose forms odorless, white monoclinic crystals with a melting point of 186°C (459 K) . It exhibits high solubility in water (203.9 g/100 mL at 20°C) and moderate hygroscopicity .

Table 2: Physical Properties of Sucrose

| Property | Value |

|---|---|

| Melting Point | 186°C (459 K) |

| Solubility (20°C) | 203.9 g/100 mL H₂O |

| Specific Rotation | +66.5° (aqueous solution) |

| Enthalpy of Combustion | -5647 kJ/mol |

Chemical Reactivity

Sucrose undergoes hydrolysis in acidic or enzymatic conditions to yield glucose and fructose, a process termed inversion :

Concentrated sulfuric acid dehydrates sucrose to carbon, producing an exothermic reaction :

Industrial Production and Refinement

Extraction from Sugarcane and Sugar Beet

-

Milling and Diffusion: Sugarcane stalks are crushed to extract juice, while sugar beets are sliced and diffused in hot water .

-

Clarification: Lime and carbon dioxide remove impurities, forming calcium carbonate precipitates .

-

Evaporation and Crystallization: Juice is concentrated under vacuum and seeded to initiate sucrose crystallization .

Global Production Metrics

| Country | Annual Production (MMT) | Primary Source |

|---|---|---|

| Brazil | 38.9 | Sugarcane |

| India | 32.5 | Sugarcane |

| EU-27 | 16.1 | Sugar Beet |

Applications of Sucrose

Food Industry

Sucrose serves as a sweetener, preservative, and texture modifier in baked goods, beverages, and confectionery. It contributes to Maillard reactions, enhancing flavor and color in thermally processed foods .

Pharmaceutical Uses

Over 60% of oral medications incorporate sucrose as an excipient to mask bitter tastes . Examples include:

Industrial Applications

Sucrose derivatives like sucralose (a chlorinated analog) and sucrose acetate isobutyrate (SAIB) are used in non-nutritive sweeteners and food emulsifiers, respectively .

Health Implications

Metabolic Pathways

Sucrose is hydrolyzed by intestinal sucrase into glucose and fructose. While glucose enters glycolysis, fructose is metabolized hepatically, contributing to de novo lipogenesis at high intakes .

Associated Health Risks

-

Dental Caries: Sucrose fermentation by Streptococcus mutans produces lactic acid, eroding tooth enamel .

-

Obesity and Diabetes: Excessive consumption correlates with insulin resistance and adipogenesis . The WHO recommends limiting added sugars to <10% of daily caloric intake .

Recent Research and Innovations (2023–2025)

Sucrose in Bioplastics

A 2024 study demonstrated sucrose-based polyesters with tensile strengths comparable to PET, offering biodegradable alternatives for packaging .

Enzymatic Modification

CRISPR-edited sugarcane variants (2025) produce sucrose with altered glycosidic linkages, enhancing thermal stability for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume